Cas no 2248396-68-9 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate)

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate 化学的及び物理的性質
名前と識別子
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- 2248396-68-9
- EN300-6515829
- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate
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- インチ: 1S/C15H10N2O6/c1-22-15(21)11-6-8(7-16-11)14(20)23-17-12(18)9-4-2-3-5-10(9)13(17)19/h2-7,16H,1H3
- InChIKey: KAKQWGDNCLZNOQ-UHFFFAOYSA-N
- SMILES: O(C(C1=CNC(C(=O)OC)=C1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 314.05388604g/mol
- 同位素质量: 314.05388604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 524
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- XLogP3: 1.6
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515829-0.25g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 0.25g |
$855.0 | 2025-03-14 | |
Enamine | EN300-6515829-0.5g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 0.5g |
$891.0 | 2025-03-14 | |
Enamine | EN300-6515829-5.0g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 5.0g |
$2692.0 | 2025-03-14 | |
Enamine | EN300-6515829-1.0g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 1.0g |
$928.0 | 2025-03-14 | |
Enamine | EN300-6515829-2.5g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 2.5g |
$1819.0 | 2025-03-14 | |
Enamine | EN300-6515829-0.05g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 0.05g |
$780.0 | 2025-03-14 | |
Enamine | EN300-6515829-10.0g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 10.0g |
$3992.0 | 2025-03-14 | |
Enamine | EN300-6515829-0.1g |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate |
2248396-68-9 | 95.0% | 0.1g |
$817.0 | 2025-03-14 |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylateに関する追加情報
Research Brief on 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate (CAS: 2248396-68-9)
The compound 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate (CAS: 2248396-68-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a versatile scaffold for the design of novel bioactive molecules. Its structure, featuring both isoindole and pyrrole moieties, allows for diverse interactions with biological targets, making it a promising candidate for the development of enzyme inhibitors and receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate. A recent publication in Organic Letters detailed a novel catalytic method that significantly reduces reaction times and improves scalability, addressing previous challenges in large-scale production. This development is particularly relevant for pharmaceutical companies looking to incorporate this compound into their drug discovery pipelines.
Furthermore, computational studies have provided insights into the compound's binding modes and interactions with biological targets. Molecular docking simulations, as reported in a 2024 Bioorganic & Medicinal Chemistry article, revealed that the compound's dicarboxylate groups play a critical role in forming hydrogen bonds with active site residues of target proteins. These findings are instrumental in guiding the design of more potent and selective analogs.
Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic and safety profiles. Preliminary in vivo studies have shown moderate bioavailability, prompting ongoing research into formulation strategies to enhance its therapeutic efficacy. Additionally, further investigations are needed to explore its potential off-target effects and long-term toxicity.
In conclusion, 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl 1H-pyrrole-2,4-dicarboxylate represents a compelling area of research in chemical biology and drug discovery. Its multifaceted applications, coupled with recent synthetic and computational advancements, position it as a valuable tool for developing next-generation therapeutics. Continued research efforts will be crucial in unlocking its full potential and translating these findings into clinical applications.
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